molecular formula C16H20N2O2 B2783790 N-[[4-(2,2-Dimethylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2202074-80-2

N-[[4-(2,2-Dimethylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide

Cat. No. B2783790
M. Wt: 272.348
InChI Key: AWPDKGGDTAUAHD-UHFFFAOYSA-N
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Description

“N-[[4-(2,2-Dimethylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with nitrogen . Azetidines are important in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of azetidines often involves ring-opening polymerization . The polymerization of ring-strained nitrogen-containing monomers like azetidines can be challenging to control, but the resulting polymers have many important applications .


Chemical Reactions Analysis

The reactivity of azetidines can be triggered under appropriate reaction conditions . They can undergo various reactions, including anionic and cationic ring-opening polymerizations .

Future Directions

Azetidines are an area of active research due to their unique properties and potential applications . Future research may focus on developing new synthesis methods, exploring their reactivity, and finding new applications for azetidine-containing compounds .

properties

IUPAC Name

N-[[4-(2,2-dimethylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-14(19)17-11-12-5-7-13(8-6-12)15(20)18-10-9-16(18,2)3/h4-8H,1,9-11H2,2-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPDKGGDTAUAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2,2-Dimethylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide

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